molecular formula C22H22FN3O2 B1670952 Droperidol CAS No. 548-73-2

Droperidol

Cat. No. B1670952
CAS RN: 548-73-2
M. Wt: 379.4 g/mol
InChI Key: RMEDXOLNCUSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Droperidol is a butyrophenone derivative and dopamine antagonist . It is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures . It is also used as an antiemetic and for the control of agitation in acute psychoses .


Molecular Structure Analysis

Droperidol has a molecular formula of C22H22FN3O2 and a molar mass of 379.427 g/mol . It is a butyrophenone derivative and acts as a potent D2 (dopamine receptor) antagonist with some histamine and serotonin antagonist activity .


Physical And Chemical Properties Analysis

Droperidol has a molecular formula of C22H22FN3O2 and a molar mass of 379.427 g/mol . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Use in Emergency Department

  • Scientific Field : Emergency Medicine
  • Application Summary : Droperidol is used in emergency departments for its antiemetic, sedative, anxiolytic, and analgesic properties .
  • Methods of Application : The exact mechanism is unknown, but droperidol may block dopamine receptors in the chemoreceptor zone of the medulla, contributing to its antiemetic effects. It may also bind to post-synaptic gamma-aminobutyric acid (GABA) receptors, increasing the inhibitory effect of GABA, which leads to sedative and anxiolytic activities .
  • Results or Outcomes : Droperidol has been found to have faster onset and greater efficacy in patients experiencing acute psychosis compared with haloperidol, with no increase in adverse events .

Use for Pediatric Agitation in Acute Care Settings

  • Scientific Field : Pediatric Medicine
  • Application Summary : Droperidol is used for the management of acute, severe agitation in children in acute care settings .
  • Methods of Application : The medication is administered parenterally when necessary to promote safety .
  • Results or Outcomes : The systematic review examined the effectiveness and safety of parenteral droperidol for management of acute agitation in patients ≤21 years old in acute care settings .

Use in Surgical and Diagnostic Procedures

  • Scientific Field : Surgery
  • Application Summary : Droperidol is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures .
  • Methods of Application : The medication is typically administered before the procedure to help reduce anxiety and prevent postoperative nausea and vomiting .
  • Results or Outcomes : The use of droperidol in these settings has been found to be effective, although the specific outcomes can vary depending on the procedure and the individual patient .

Use as an Analgesic

  • Scientific Field : Pain Management
  • Application Summary : Droperidol is used as an analgesic for pain and headache .
  • Methods of Application : The medication is administered to patients experiencing pain, often in conjunction with other treatments .
  • Results or Outcomes : Droperidol has been found to be effective for migraines and has opioid-sparing effects when used to treat abdominal pain .

Use in Geriatric Population

  • Scientific Field : Geriatric Medicine
  • Application Summary : Droperidol is used in the geriatric population for its antiemetic, sedative, anxiolytic, and analgesic properties .
  • Methods of Application : Similar to its use in the general population, droperidol may block dopamine receptors in the chemoreceptor zone of the medulla, contributing to its antiemetic effects. It may also bind to post-synaptic gamma-aminobutyric acid (GABA) receptors, increasing the inhibitory effect of GABA, which leads to sedative and anxiolytic activities .
  • Results or Outcomes : Studies suggest that droperidol is a safe medication for both adult and geriatric populations, with a favorable safety profile and minimal risk of QTc prolongation .

Use in Improving Solubility of Haloperidol Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Droperidol is used to confirm the impact of polar functional groups on inter and intra-molecular hydrogen bonding in haloperidol (HP) and droperidol (DP), and hence, their effects on dissolution .
  • Methods of Application : The study was designed to confirm the relative effects of the hydrogen donor group on solubility and crystal packing .
  • Results or Outcomes : The absence of a hydrogen bonding donor group in deshydroxy-haloperidol (DHP), a derivative of haloperidol, resulted in an unexpected increase in its aqueous solubility and dissolution rate, which is attributed to weaker crystal packing .

Use in Neuroleptanalgesia

  • Scientific Field : Anesthesiology
  • Application Summary : Droperidol is used in neuroleptanalgesia, a state of quiescence, altered awareness, and analgesia produced by a combination of an opioid and a neuroleptic .
  • Methods of Application : Droperidol exhibits sodium channel blockades similar to lidocaine and μ-opioid receptor potentiation, which explains some of its analgesic properties .
  • Results or Outcomes : Droperidol is a particularly useful adjunct in patients who are opioid-tolerant, whose pain is often difficult to manage adequately .

Use in Improving Solubility of Haloperidol Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Droperidol is used to confirm the impact of polar functional groups on inter and intra-molecular hydrogen bonding in haloperidol (HP) and droperidol (DP), and hence, their effects on dissolution .
  • Methods of Application : A new molecule: deshydroxy-haloperidol (DHP) was designed and its synthesis was requested from a contract laboratory. The molecule was then studied and compared to DP and HP .
  • Results or Outcomes : The absence of a hydrogen bonding donor group in DHP resulted in an unexpected increase in its aqueous solubility and dissolution rate from solid dispersion, which is attributed to weaker crystal packing .

Safety And Hazards

Droperidol produces marked tranquilization and sedation . It allays apprehension and provides a state of mental detachment and indifference while maintaining a state of reflex alertness . It produces an antiemetic effect as evidenced by the antagonism of apomorphine in dogs . It lowers the incidence of nausea and vomiting during surgical procedures and provides antiemetic protection in the postoperative period . Droperidol potentiates other CNS depressants . It produces mild alpha-adrenergic blockade, peripheral vascular dilatation, and reduction of the pressor effect of epinephrine .

Future Directions

Droperidol is making a comeback in the medical field . It is being reintegrated into emergency medicine practice . It is an effective and safe option for the treatment of acute agitation, migraine, nausea, and pain for patients in the emergency department setting . Healthcare professionals are adopting Droperidol for use in clinical practice, and they should become familiar with how to dose and monitor Droperidol for safe and effective use .

properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEDXOLNCUSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022973
Record name Droperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Droperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4), 1 g soluble in 5.5 mL chloroform, 600 mL alcohol, 10,000 mL water; slightly soluble in ether, 9.66e-02 g/L
Record name SID855921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Droperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DROPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Droperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action is unknown, however, droperidol causes a CNS depression at subcortical levels of the brain, midbrain, and brainstem reticular formation. It may antagonize the actions of glutamic acid within the extrapyramidal system. It may also inhibit cathecolamine receptors and the reuptake of neurotransmiters and has strong central antidopaminergic action and weak central anticholinergic action. It can also produce ganglionic blockade and reduced affective response. The main actions seem to stem from its potent Dopamine(2) receptor antagonism with minor antagonistic effects on alpha-1 adrenergic receptors as well., Within the CNS, droperidol acts principally at subcortical levels and exhibits a strong sedative effect. The drug also inhibits sympathetic postganglionic alpha-adrenergic receptor binding sites; however, therapeutic dosages of droperidol do not appear to completely block these receptors. Droperidol has antiemetic activity, but does not appear to exhibit analgesic activity., Because of its inhibitory effects on alpha-adrenergic receptor binding sites, droperidol attenuates the cardiovascular response to sympathomimetic amines. Droperidol also produces direct peripheral vasodilation, which alone or in conjunction with its alpha-adrenergic blocking activity may cause hypotension and decreased peripheral vascular resistance. Droperidol may decrease pulmonary arterial pressure (particularly in patients with preexisting elevations in pulmonary arterial pressure) and reduce the incidence of epinephrine-induced arrhythmias; however, droperidol's activity against other arrhythmias has not been observed., Droperidol produces the inhibition of K+ channels in cardiac myocytes. However, the effects of droperidol on K+ channels have not been studied in blood vessels. Therefore, /investigators/ designed the present study to determine whether droperidol modulates the activity of adenosine triphosphate (ATP)-sensitive K+ channels in vascular smooth muscle cells. Rat aortic rings without endothelium were suspended or used for isometric force and membrane potential recordings, respectively. Vasorelaxation and hyperpolarization induced by levcromakalim (10(-8) to 10(-5) M or 10(-5) M, respectively) were completely abolished by the ATP-sensitive K+ channel antagonist glibenclamide (10(-5) M). Droperidol (10(-7) M) and an alpha-adrenergic receptor antagonist phentolamine (3 x 10(-9) M) caused a similar vasodilator effect (approximately 20% of vasorelaxation compared with maximal vasorelaxation induced by papaverine 3 x 10(-4) M, whereas glibenclamide did not alter vasorelaxation induced by droperidol. Droperidol (3 x 10(-8) M to 10(-7) M) augmented vasorelaxation and hyperpolarization produced by levcromakalim, whereas phentolamine (3 x 10(-9) M) did not alter this vasorelaxation. Glibenclamide (10(-5) M) abolished the vasodilating and hyperpolarizing effects of levcromakalim in the aorta treated with droperidol (10(-7) M). These results suggest that droperidol augments vasodilator activity via ATP-sensitive K+ channels. However, it is unlikely that this augmentation is mediated by the inhibition of alpha-adrenergic receptors in vascular smooth muscles., ... An inhibitory dopaminergic receptor has been described that modulates catecholamine release from adrenal medulla. It has also been reported that low doses of droperidol increase arterial pressure in some patients with pheochromocytoma. The authors investigated whether an effect of droperidol on such a receptor could be one of the mechanisms involved in the hypertensive response. Isolated cat adrenal glands were perfused with Krebs-bicarbonate solution, and the catecholamine release was measured in the effluent. Then, the glands were stimulated by activation of the nicotinic receptor (nicotine, 5 uM), and the effect of low and high doses of droperidol and/or apomorphine on the catecholamine secretory responses evoked by nicotine was investigated. Low concentrations of droperidol (0.05 uM) (a dopaminergic antagonist) markedly increased the secretory response induced by nicotine whereas higher concentrations (50 uM) decreased it. Apomorphine (1 uM) (a dopaminergic agonist) inhibits the catecholamine release produced by nicotine, and this inhibitory effect was completely reversed by the lowest concentration of droperidol but not by the highest. In fact, the high concentration of droperidol further inhibited the catecholamine release induced by nicotine. The results suggest that the hypertensive responses evoked by low doses of droperidol in some patients with pheochromocytoma could be due to the inactivation of a dopaminergic inhibitory system present in the adrenal medulla that, under physiologic conditions, limits the amount of catecholamines released by the gland. Such as an inhibitory mechanism could operate in an exaggerated manner in patients with pheochromocytoma., For more Mechanism of Action (Complete) data for DROPERIDOL (6 total), please visit the HSDB record page.
Record name Droperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DROPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Droperidol

Color/Form

White to light tan, amorphous or microcrystalline powder

CAS RN

548-73-2
Record name Droperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droperidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name droperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name droperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Droperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Droperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9U0F09D5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DROPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Droperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145-146.5, 145-146 °C, MP: 144-148 °C (after vacuum drying at 70 °C for 4 hr), 145.75 °C
Record name Droperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DROPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Droperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution of 2.0 g of 1-(p-fluoro-phenyl)-4-[4-(2-oxo-1-benzimidazolinyl)-1,2,3,6-tetrahydro-1-pyridyl]-1-butanol in 60 ml of chloroform at room temperature, was added portionwise 3.2 g of a fine powder of manganese dioxide. After completion of addition, the mixture was stirred for another 2 hours at room temperature, and the precipitate was filtered off. The filtrate was concentrated to dryness under reduced pressure, and the residue was recrystallized from dioxane containing water, to obtain γ-[4-(2-oxo-1-benzimidazolinyl)-1,2,3,6-tetrahydro-1-pyridyl]-p-fluorobutyrophenone, melting at 146° - 147 5°C.
Name
1-(p-fluoro-phenyl)-4-[4-(2-oxo-1-benzimidazolinyl)-1,2,3,6-tetrahydro-1-pyridyl]-1-butanol
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
fine powder
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Droperidol
Reactant of Route 2
Reactant of Route 2
Droperidol
Reactant of Route 3
Reactant of Route 3
Droperidol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Droperidol
Reactant of Route 5
Droperidol
Reactant of Route 6
Droperidol

Citations

For This Compound
43,000
Citations
J Yelnosky, R Katz, EV Dietrich - Toxicology and Applied Pharmacology, 1964 - Elsevier
Droperidol is a potent rapidly acting sedative or tranquilizing … At higher doses droperidol was effective against epinephrine and … At the highest dose tested (4 mg/kg), droperidol caused a …
Number of citations: 113 www.sciencedirect.com
I Henzi, J Sonderegger, MR Tramer - Canadian Journal of Anesthesia, 2000 - Springer
… of droperidol. The average incidence of early and late PONV in controls was 34% and 51%, respectively. Droperidol … Two children had extrapyramidal symptoms with droperidol (NNT in …
Number of citations: 348 link.springer.com
LW Kao, MA Kirk, SJ Evers, SH Rosenfeld - Annals of emergency medicine, 2003 - Elsevier
… Because this warning came as a surprise to many clinicians who have used droperidol with apparent safety for decades, we conducted a review of the evidence regarding droperidol, …
Number of citations: 127 www.sciencedirect.com
B Charbit, JC Alvarez, E Dasque, E Abe… - The Journal of the …, 2008 - pubs.asahq.org
… However, setrons share with droperidol the property to block … droperidol. In a study that was not placebo controlled, we found significant QT interval prolongation with 0.75 mg droperidol …
Number of citations: 140 pubs.asahq.org
CW Jackson, AH Sheehan… - American journal of …, 2007 - academic.oup.com
… related to droperidol that were part of the decision to add a black-box warning to the label of droperidol. The report listed 277 cases of adverse effects associated with droperidol since …
Number of citations: 83 academic.oup.com
PF White, D Song, J Abrao, KW Klein… - The Journal of the …, 2005 - pubs.asahq.org
Background Since the effects of antiemetic doses of droperidol on the QT interval have not been previously studied, the authors designed a randomized, double-blind, placebo-…
Number of citations: 173 pubs.asahq.org
H Thomas Jr, E Schwartz, R Petrilli - Annals of emergency medicine, 1992 - Elsevier
… in the ED for patients receiving droperidol (266 minutes for droperidol versus 285 minutes for haloperido]). Even with the short half-life of droperidol, Korttila and Linnoila found that …
Number of citations: 234 www.sciencedirect.com
CM Gaw, D Cabrera, F Bellolio, AE Mattson… - The American Journal of …, 2020 - Elsevier
… No fatalities were seen among this large cohort of patients who received droperidol in the ED. Our findings suggest droperidol's effectiveness and safety when used as an analgesic, …
Number of citations: 28 www.sciencedirect.com
L Calver, V Drinkwater, R Gupta, CB Page… - The British Journal of …, 2015 - cambridge.org
… Droperidol has been used less commonly after a Food and Drug Administration (FDA) boxed … We aimed to compare the effectiveness and safety of droperidol with haloperidol for the …
Number of citations: 59 www.cambridge.org
MC Thomas, ME Musselman… - Annals of …, 2015 - journals.sagepub.com
… trials comparing droperidol with … Droperidol was better than placebo and at least as effective as comparator drugs such as prochlorperazine, meperidine, or olanzapine using droperidol …
Number of citations: 25 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.